(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features an amino group and a hydroxyl group attached to a propanol backbone, with a difluorophenyl substituent. The presence of fluorine atoms in the aromatic ring significantly influences the compound's chemical properties and biological activity.
The compound can be synthesized through various chemical reactions involving starting materials such as amino acids or other amino alcohols, often utilizing fluorinated phenyl groups. Its synthesis may involve several steps, including nucleophilic substitution and reduction processes.
This compound is classified as an amino alcohol due to the presence of both an amine and an alcohol functional group. It can also be categorized under fluorinated compounds due to the incorporation of fluorine atoms in its structure.
The synthesis of (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol typically involves multi-step organic reactions.
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol is C10H12F2N2O. The structure features:
The compound has a chiral center at the third carbon atom, which leads to stereoisomerism. The specific stereochemistry is denoted as (3S), indicating the spatial arrangement of atoms around this center.
(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms on the aromatic ring, which can enhance its nucleophilicity.
The mechanism of action for (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol is primarily related to its role in biological systems:
Studies have shown that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory and analgesic effects.
Relevant data indicate that compounds with similar structures can exhibit varying degrees of stability and reactivity based on their substituents.
(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol has potential applications in medicinal chemistry and drug development due to its unique structural features:
Asymmetric catalysis enables direct access to enantiomerically enriched (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol by exploiting stereodifferentiating interactions between chiral catalysts and prochiral substrates. Key advancements include:
Table 1: Catalyst Performance in Enantioselective Allylborations
Ketone Substrate | Catalyst | Yield (%) | e.r. | Key Interaction |
---|---|---|---|---|
2,4-(F)₂C₆H₃COCF₃ | Boryl-ammonium A | 91 | 95:5 | NH⁺···F-C dipole |
2,4-(F)₂C₆H₃COCH₂F | Pd/BIPHEP-Cl | 85 | 90:10 | Minimized dipole repulsion |
2,4-(F)₂C₆H₃COCHF₂ | Zn(OMe)₂/ap-1a | 78 | 94:6 | Rigid cyclic conformation |
Mechanistic Insight: Enantiocontrol derives from a balance of (i) electrostatic stabilization (NH⁺···F–C), (ii) Sterimol parameters (B1/L), and (iii) suppression of dipole minimization pathways [2]. Difluorophenyl substrates benefit from π-stacking with catalyst aryl groups, enhancing rigidity [8].
Case Study: A racemic N-acyl derivative undergoes PTE-catalyzed hydrolysis, yielding (3S)-amine (98% e.e.) and unreacted (R)-N-acyl precursor (99% e.e.) after 48 hours at 25°C [9].
Linear synthetic routes provide flexible access to structural analogs via controllable intermediates:
Pathway 1: Reductive AminationStep 1: Aldol condensation of 2,4-difluorobenzaldehyde with nitroethane yields β-nitroalkene (80–85%).Step 2: Asymmetric transfer hydrogenation (ATH) using TsDPEN-Ru catalyst reduces the nitroalkene to (3S)-3-amino-1-nitropropane derivative (90% yield, 92% e.e.).Step 3: LiAlH₄ reduction converts the nitro group to the primary alcohol [4] [10].
Pathway 2: Curtius RearrangementStep 1: 2,4-Difluorophenylacetic acid undergoes Arndt-Eistert homologation to form β-azidopropanoate.Step 2: Stereoselective enzymatic reduction (ketoreductase) installs the S-alcohol (98% e.e.).Step 3: Staudinger reduction and thermal Curtius rearrangement yield the chiral amine [4].
Table 2: Multi-Step Route Performance Metrics
Route | Key Step | Overall Yield (%) | e.e. (%) | Stereocontrol Step |
---|---|---|---|---|
Reductive Amination | TsDPEN-Ru ATH | 65–70 | 92 | Enantioselective C=N reduction |
Curtius Rearrangement | Enzymatic ketoreduction | 55–60 | 98 | Biocatalytic carbonyl reduction |
Stereochemical Pitfalls: Late-stage reductions require chiral auxiliaries (e.g., Evans’ oxazolidinones) to prevent epimerization at C3 [10].
Scalable synthesis demands optimization of cost, safety, and environmental impact:
Economic Analysis: Hybrid routes combining enzymatic resolution (Step 1) and continuous hydrogenation (Step 2) reduce production costs by 40% versus linear chemical synthesis. Lifecycle assessment shows 30% lower E-factor (kg waste/kg product) [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: